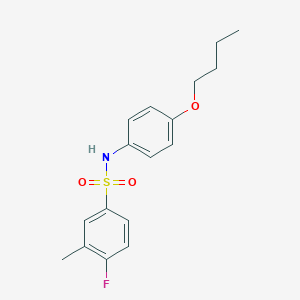

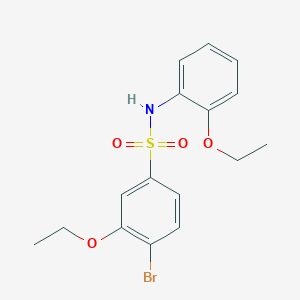

2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in the agricultural industry. It belongs to the family of sulfonylurea herbicides, which are known for their selective activity against broadleaf weeds and grasses. Sulcotrione has been found to be effective in controlling a wide range of weeds, including pigweed, foxtail, and waterhemp.

Applications De Recherche Scientifique

Sulcotrione has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective in controlling weeds in various crops such as corn, soybean, cotton, and wheat. Sulcotrione has also been studied for its potential use in weed management in non-crop areas such as roadsides and industrial sites. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been investigated for its potential use in combination with other herbicides to improve weed control efficacy.

Mécanisme D'action

Sulcotrione acts by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This inhibition leads to the accumulation of toxic levels of certain amino acids, which ultimately results in plant death. Sulcotrione is a selective herbicide, meaning that it only affects certain plants and not others. This selectivity is due to differences in the way that different plants metabolize and utilize branched-chain amino acids.

Biochemical and Physiological Effects:

Sulcotrione has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. This is because the biochemical pathways that 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide targets are unique to plants and not present in animals. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants that are closely related to the target weeds. Sulcotrione has also been found to have minimal impact on soil microorganisms, which are important for soil health and fertility.

Avantages Et Limitations Des Expériences En Laboratoire

Sulcotrione is a widely used herbicide, and its mechanism of action is well-understood. This makes it a useful tool for studying plant physiology and biochemistry. Sulcotrione is also relatively easy to apply and has a low risk of environmental contamination. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has some limitations for lab experiments. For example, its selectivity for certain plants may make it difficult to use in studies that require a broader range of plant species. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants, which could confound experimental results.

Orientations Futures

There are several areas of future research that could be pursued with 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide. One area is the development of new formulations and application methods that improve its efficacy and reduce its impact on non-target organisms. Another area is the investigation of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide's potential for use in combination with other herbicides to improve weed control efficacy. Finally, there is a need for further research into the ecological impacts of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, particularly on non-target plants and soil microorganisms.

Méthodes De Synthèse

The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as crystallization and chromatography. The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been well-established, and it is commercially available in various forms.

Propriétés

Formule moléculaire |

C15H17NO2S |

|---|---|

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H17NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 |

Clé InChI |

AJCNHLVLSVABDS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |

SMILES canonique |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

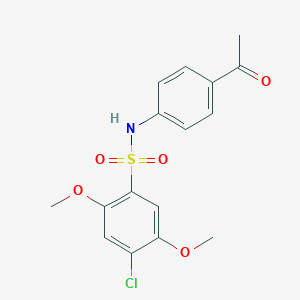

![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)

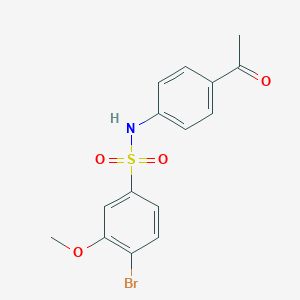

![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)

![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)

![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)